(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820690
InChI: InChI=1S/C10H12N2/c1-7-9(6-11)4-3-5-10(7)8(2)12/h3-5,8H,12H2,1-2H3/t8-/m1/s1
SMILES: CC1=C(C=CC=C1C(C)N)C#N
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

(R)-3-(1-Aminoethyl)-2-methylbenzonitrile

CAS No.:

Cat. No.: VC13820690

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(1-Aminoethyl)-2-methylbenzonitrile -

Specification

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 3-[(1R)-1-aminoethyl]-2-methylbenzonitrile
Standard InChI InChI=1S/C10H12N2/c1-7-9(6-11)4-3-5-10(7)8(2)12/h3-5,8H,12H2,1-2H3/t8-/m1/s1
Standard InChI Key YTEBMMMMLOOMBA-MRVPVSSYSA-N
Isomeric SMILES CC1=C(C=CC=C1[C@@H](C)N)C#N
SMILES CC1=C(C=CC=C1C(C)N)C#N
Canonical SMILES CC1=C(C=CC=C1C(C)N)C#N

Introduction

Structural and Physicochemical Properties

(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS 1336454-90-0) features a benzonitrile core substituted with a methyl group at the 2-position and a chiral 1-aminoethyl moiety at the 3-position. Its molecular formula is C₁₀H₁₂N₂, with a molecular weight of 160.22 g/mol . Key physicochemical parameters include:

PropertyValue
Density1.0 ± 0.1 g/cm³
Boiling Point273.9 ± 28.0 °C at 760 mmHg
Flash Point119.4 ± 24.0 °C
Vapor Pressure0.0 ± 0.6 mmHg at 25°C
Refractive Index1.550
LogP1.33
Exact Mass160.100052
Storage Conditions2–8°C, protected from light

The compound’s chiral center confers stereospecific interactions with biological targets, making it critical for enantioselective synthesis . Its moderate lipophilicity (LogP = 1.33) suggests favorable membrane permeability, a trait exploited in drug design .

Synthesis and Scalability

Synthetic Routes

The synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile typically involves asymmetric catalysis or resolution techniques. A scalable route reported by Scattolin et al. (2023) employs a chlorophthalazine intermediate (Compound 12) undergoing nucleophilic aromatic substitution (SNAr) with the title compound’s hydrochloride salt . Key steps include:

  • Activation: Treatment of the chlorophthalazine with phosphorus oxychloride in acetonitrile.

  • Coupling: SNAr reaction with (R)-3-(1-aminoethyl)-2-methylbenzonitrile hydrochloride in tert-amyl alcohol (tAmOH) using MgCl₂ and DIPEA as bases .
    This method achieves 72–87% yield on multi-kilogram scales, avoiding chromatographic purification through crystallization .

Process Optimization

Recent advancements focus on eliminating hazardous reagents. For instance, replacing traditional Boc-protection with turbo-Grignard reagents reduces side reactions, improving throughput . Storage stability is enhanced by maintaining the compound under inert gas (N₂/Ar) at 2–8°C .

Pharmacological Applications

SOS1-KRAS Interaction Inhibition

(R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a key component of MRTX0902, a brain-penetrant SOS1 inhibitor currently in Phase I trials . SOS1 regulates KRAS cycling between GDP- and GTP-bound states; disrupting this interaction sensitizes cancer cells to KRAS inhibitors like MRTX849 .

  • In vitro: MRTX0902 exhibits SOS1 K₁ = 3.9 nM and cellular IC₅₀ = 165 nM in MKN1 gastric cancer cells .

  • In vivo: Oral co-administration with MRTX849 induces tumor regression in MIA PaCa-2 xenograft models, surpassing monotherapy efficacy .

Structure-Activity Relationships (SAR)

Substituent effects on the benzonitrile core profoundly impact potency:

  • 2-Methyl Group: Introduces steric hindrance, improving selectivity for SOS1’s hydrophobic pocket .

  • 3-Aminoethyl Chirality: The (R)-configuration enhances binding affinity by 10-fold compared to the (S)-enantiomer .

  • Lipophilic Additions: Combining 2-Me and 3-CF₃ groups (Compound 10) boosts K₁ to 13 nM, attributed to enhanced hydrophobic interactions .

Comparative Analysis with Analogues

CompoundStructural DifferenceSOS1 K₁ (nM)Key Feature
(R)-3-(1-Aminoethyl)-2-methylbenzonitrileBaseline3.9High brain penetration
(R)-4-(1-Aminoethyl)benzonitrilePara-substitution202Reduced cellular potency
BAY-293Macrocyclic thiophene113Peptidomimetic design
MRTX0902Pyridopyridazine core3.9Clinical candidate

The title compound’s 2-methyl and chiral amine groups confer superior target engagement compared to analogues .

Future Directions

  • Combination Therapies: Pairing MRTX0902 with KRASG12C inhibitors may overcome resistance in pancreatic and lung cancers .

  • CNS Metastases: Brain-penetrant properties warrant exploration in glioblastoma models .

  • Stereoselective Synthesis: Developing biocatalytic routes could enhance enantiomeric excess (ee) beyond 99.6% .

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